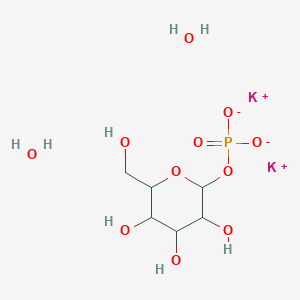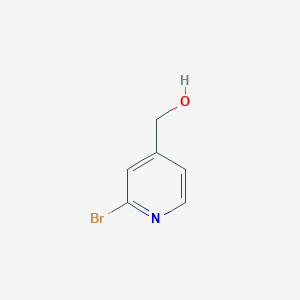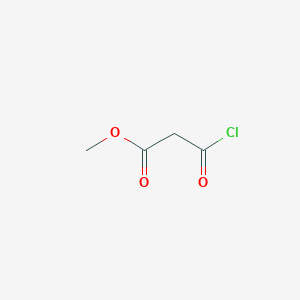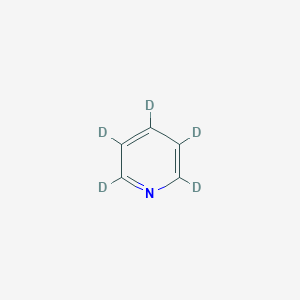
2-Oxazolepropanamide, 4,5-diphenyl-
Overview
Description
Synthesis Analysis
The synthesis of 2-Oxazolepropanamide, 4,5-diphenyl- derivatives involves various strategies, including singlet oxygen in synthesis where oxazoles serve as carbonyl 1,1-dipole synthons, illustrating the synthesis through alkylation followed by singlet oxygen oxidation, which yields a triamide undergoing cyclization to the lactone (Wasserman et al., 1992). Another method involves copper-catalyzed intramolecular cyclization of functionalized enamides as a key step in synthesizing 2-phenyl-4,5-substituted oxazoles (Kumar et al., 2012).
Molecular Structure Analysis
Investigations into the molecular structure, including X-ray diffraction, IR, NMR, and UV-Vis spectra, provide a comprehensive understanding of the compound. Optimized geometrical structures, vibrational frequencies, and chemical shifts computed using hybrid-DFT methods show strong agreement with experimental values, offering insights into electronic properties and molecular electrostatic potential (Demir et al., 2016).
Chemical Reactions and Properties
2-Oxazolepropanamide, 4,5-diphenyl- undergoes various chemical reactions, including photooxygenation to form triamides, which can be used for further synthetic elaboration. These reactions highlight the compound's versatility as a scaffold for synthetic chemistry (Wasserman et al., 1981).
Physical Properties Analysis
Studies on the molecular structure of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin) reveal insights into linear and nonlinear optical properties, electronic properties, and the impact of dimer formation on vibrational spectra. These analyses contribute to understanding the compound's physical properties and potential applications in materials science (Sagdinc & Eşme, 2010).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity towards singlet oxygen and nucleophilic attack, are crucial for its application in synthesis. Its ability to undergo oxidation-acylation sequences for macrolide synthesis demonstrates its utility in organic synthesis and potential pharmaceutical applications (Wasserman et al., 1981).
Scientific Research Applications
Analgesic and Anti-Inflammatory Properties
2-Oxazolepropanamide, 4,5-diphenyl- (Oxaprozin), has been identified for its significant analgesic and anti-inflammatory properties. It is effective in treating conditions such as rheumatoid arthritis, osteoarthritis, and soft tissue disorders by inhibiting COX-1 and COX-2 isoenzymes, nuclear translocation of NF-κB, metalloproteases, and modulating the endogenous cannabinoid system, making it a valuable compound in pain management and inflammation control W. Kean, 2004.
Photo-Oxidation Studies
The compound has been studied for its reactivity with singlet oxygen, revealing its potential in (bio)chemistry research due to its unique physicochemical properties. These properties make oxazole and its derivatives critical in the development of active natural and medicinal species. The reaction pathways and the influence of substituents have been explored, highlighting its versatility and potential for further applications in chemical research Nassim Zeinali et al., 2020.
Antiparasitic Activity
2,5-Diphenyloxazole derivatives have shown promising trypanocidal activity against Trypanosoma congolense, suggesting potential applications in the treatment of African trypanosomosis in animals. This application is particularly interesting due to the specific bioactivity of oxazoles with di- and trihydroxy groups, demonstrating the compound's potential in developing new antiparasitic treatments O. Banzragchgarav et al., 2016.
Synthetic Chemistry and Drug Design
2-Oxazolepropanamide, 4,5-diphenyl- serves as a scaffold in synthetic chemistry for developing new compounds with antibacterial and analgesic properties. Its structure has been exploited to create novel chemical entities that exhibit significant biological activity, highlighting its utility in the design and synthesis of new drugs M. Palkar et al., 2017; A. Sarkate & D. Shinde, 2015.
Material Science Applications
Research into oxazole derivatives extends into materials science, where their properties are leveraged in the development of fluorescent OLEDs and biomedically relevant polymers. Novel oxazole-based emitters have been synthesized for use in high-efficiency fluorescent OLEDs, and poly(2-alkenyl-2-oxazoline)s have been studied for their biocompatibility and immunomodulative properties, marking their significance in both optoelectronics and biomedical applications Zhen-Hua Xing et al., 2017; Z. Kroneková et al., 2016.
Future Directions
The future directions for research on 2-Oxazolepropanamide, 4,5-diphenyl- and similar compounds could involve further investigation of their synthesis, properties, and potential applications. For example, one review article suggested that further refinement of 1,2,4-oxadiazole as anti-infective agents could be a valuable direction for future research .
properties
IUPAC Name |
3-(4,5-diphenyl-1,3-oxazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-15(21)11-12-16-20-17(13-7-3-1-4-8-13)18(22-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJOQNDSJLCSNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178943 | |
| Record name | 2-Oxazolepropanamide, 4,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxazolepropanamide, 4,5-diphenyl- | |
CAS RN |
24248-49-5 | |
| Record name | 2-Oxazolepropanamide, 4,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024248495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxazolepropanamide, 4,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Diphenyl-2-oxazolepropanamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL3JPJ6SZ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















